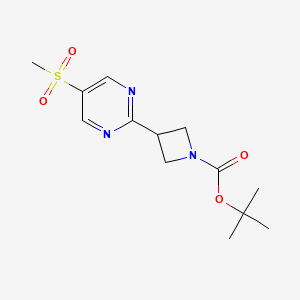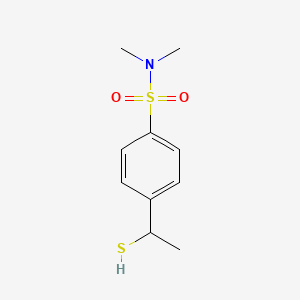
4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-1,1,1-trifluoro-3-buten-2-one with hydrazine hydrate can lead to the formation of the desired triazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate are commonly used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cycloaddition reactions can produce complex heterocyclic compounds.
Applications De Recherche Scientifique
4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-(difluoromethyl)-2-fluoroaniline
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
Compared to similar compounds, 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H4BrF2N3 |
|---|---|
Poids moléculaire |
212.00 g/mol |
Nom IUPAC |
4-bromo-5-(difluoromethyl)-2-methyltriazole |
InChI |
InChI=1S/C4H4BrF2N3/c1-10-8-2(4(6)7)3(5)9-10/h4H,1H3 |
Clé InChI |
GEJGGJGWSXJDHE-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(C(=N1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)


![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)






